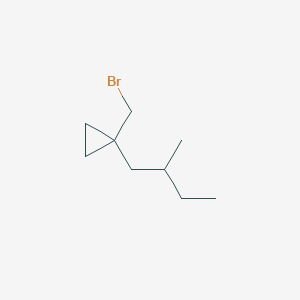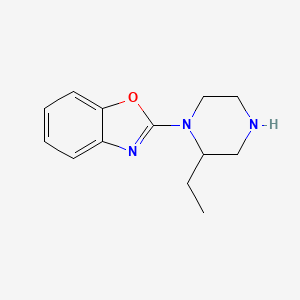
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of 4-amino-1-methylpyrrole with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in cell signaling.
相似化合物的比较
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate can be compared to other pyrrole derivatives such as:
Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Lacks the amino group, leading to different reactivity and applications.
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Contains a pyrazole ring instead of a pyrrole ring, resulting in different chemical properties and biological activities.
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
ethyl 4-amino-1-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-10(2)5-7(6)9/h4-5H,3,9H2,1-2H3 |
InChI 键 |
NFVGJZDNJXXAIC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C=C1N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


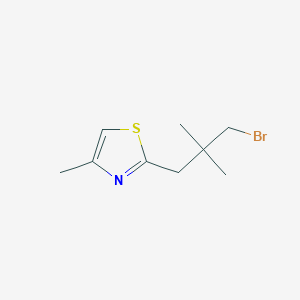
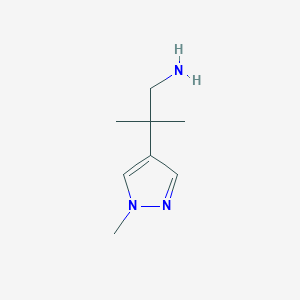

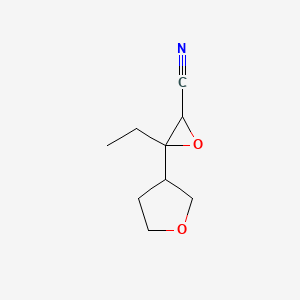
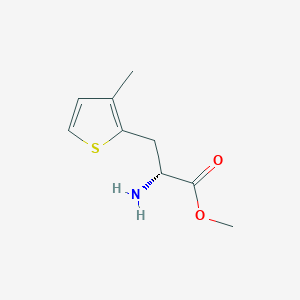
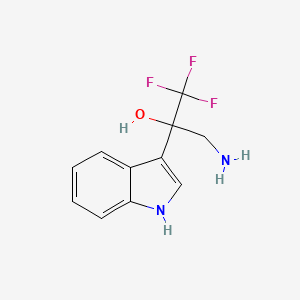
![2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13170939.png)
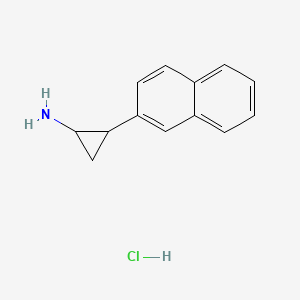
![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)

methyl]-3-methylbutanoic acid](/img/structure/B13170961.png)
![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)
